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Introduction

Tropomyosin 4 (TPM4) is a member of the tropomyosin family of actin-binding proteins. It plays
a crucial role in the contractile system of striated and smooth muscles and in the cytoskeleton
of non-muscle cells.[1] TPM4 is involved in stabilizing actin filaments, and its expression levels
have been implicated in various diseases, including cancer, where it can influence cell
migration and invasion.[2][3] The production of high-purity, recombinant TPM4 is essential for
structural and functional studies, drug screening, and the development of novel therapeutic
strategies.

This document provides a detailed protocol for the expression of recombinant human TPM4 in
Escherichia coli and a multi-step purification strategy to obtain high-purity protein.

Data Presentation

Table 1: Summary of Recombinant TPM4 (His-tagged) Expression and Purification Parameters
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Parameter

Value/Range

Reference/Notes

Expression System

Host Strain

E. coli BL21(DE3) or C41(DE3)

C41(DE3) can be beneficial for
proteins that are toxic to
BL21(DE3).[4]

Expression Vector

pET-23a+ or similar

Can be modified to include an

N-terminal His6-tag.[4]

Culture & Induction

Culture Medium

Luria-Bertani (LB) Broth

Standard medium for E. coli
growth.

Antibiotic Selection

Ampicillin (100 pg/mL)

Dependent on the expression

vector used.

Induction ODsoo

0.5-0.6

Mid-log phase of bacterial

growth.

Inducer

Isopropyl B-D-1-
thiogalactopyranoside (IPTG)

IPTG Concentration

1mM

[4]

Induction Temperature

30-37 °C

Lower temperatures (e.g., 18-
25°C) can improve protein

solubility.

Induction Time

4 hours to overnight

Shorter times at higher
temperatures, longer times at

lower temperatures.[4]

Purification
Highly dependent on the
Typical Yield 5-10 mg/L of culture specific protein and expression
conditions.[5]
) Assessed by SDS-PAGE and
Purity >95% (after all steps)

Coomassie blue staining.[3]
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Experimental Protocols

This protocol describes the expression of N-terminally His-tagged human TPM4.

a. Transformation:

e Thaw a vial of chemically competent E. coli cells (e.g., BL21(DE3) or C41(DE3)) on ice.
e Add 1-5 pL of the TPM4 expression vector (e.g., pET-23a(+)-TPM4) to the cells.
 Incubate on ice for 30 minutes.

o Heat-shock the cells at 42°C for 45-60 seconds and immediately place them back on ice for
2 minutes.

e Add 900 pL of SOC medium and incubate at 37°C for 1 hour with shaking.

o Plate 100 pL of the cell suspension on an LB agar plate containing the appropriate antibiotic
(e.g., 100 pg/mL ampicillin).

 Incubate the plate overnight at 37°C.
b. Protein Expression:

¢ Inoculate a single colony from the agar plate into 10 mL of LB medium with the appropriate
antibiotic.

e Grow overnight at 37°C with vigorous shaking.
e The next day, inoculate 1 L of LB medium (with antibiotic) with the 10 mL overnight culture.

e Grow the culture at 37°C with shaking until the optical density at 600 nm (ODsoo) reaches
0.5-0.6.

 Induce protein expression by adding IPTG to a final concentration of 1 mM.

» Continue to incubate the culture for 4 hours at 37°C or overnight at a lower temperature
(e.g., 18-25°C) to potentially increase the yield of soluble protein.
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o Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

o Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for
purification.

This protocol involves a multi-step purification process including initial purification by heat and
acid precipitation, followed by affinity and size-exclusion chromatography.

a. Cell Lysis and Initial Purification:

o Resuspend the cell pellet in Lysis Buffer (50 mM Tris-HCI, pH 8.0, 300 mM NacCl, 10 mM
Imidazole, 1 mM PMSF).

e Lyse the cells by sonication on ice.
o Add NacCl to the lysate to a final concentration of 2 M.

e Heat the lysate to 85°C for 6 minutes to denature and precipitate heat-sensitive E. coli
proteins.[4]

o Centrifuge at 15,000 x g for 30 minutes at 4°C to pellet the denatured proteins and cell
debris.

o Collect the supernatant and add sodium acetate (pH 4.8) to a final concentration of 100 mM
to precipitate the TPM4 protein.[4]

e Centrifuge at 15,000 x g for 20 minutes at 4°C.

e Resuspend the TPM4-containing pellet in a minimal volume of Affinity Chromatography
Binding Buffer.

» Dialyze overnight against the same buffer to remove the sodium acetate.[4]
b. Affinity Chromatography (His-tag):

o Equilibrate a Ni-NTA affinity column with 5-10 column volumes of Binding Buffer (50 mM
Sodium Phosphate, 300 mM NaCl, 10 mM Imidazole, pH 8.0).[4]
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e Load the dialyzed protein sample onto the column.

e Wash the column with 10-20 column volumes of Wash Buffer (50 mM Sodium Phosphate,
300 mM NacCl, 20 mM Imidazole, pH 8.0) to remove non-specifically bound proteins.[4]

o Elute the His-tagged TPM4 protein with Elution Buffer (50 mM Sodium Phosphate, 300 mM
NacCl, 250 mM Imidazole, pH 8.0).[4]

e Collect fractions and analyze by SDS-PAGE.
e Pool the fractions containing the purified TPM4 protein.
c. Size-Exclusion Chromatography (Polishing Step):

o Concentrate the pooled fractions from the affinity chromatography step using an appropriate
centrifugal filter unit.

e Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with SEC Buffer
(50 mM Tris-HCI, pH 7.5, 150 mM NacCl).

e Load the concentrated protein sample onto the column.
e Run the chromatography at a constant flow rate and collect fractions.
e Analyze the fractions by SDS-PAGE to identify those containing pure, monomeric TPM4.

o Pool the pure fractions, determine the protein concentration, and store at -80°C. Glycerol can
be added to a final concentration of 10-20% for long-term stability.

Mandatory Visualizations
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Caption: Experimental workflow for recombinant TPM4 expression and purification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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purification-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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